N-(4-fluorophenyl)-4-(prop-2-en-1-yloxy)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(4-FLUOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a propenyloxy group, and a thiophenylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-fluoroaniline with benzoyl chloride under basic conditions.
Introduction of the Propenyloxy Group: The propenyloxy group is introduced via an etherification reaction, where the hydroxyl group of an allyl alcohol reacts with the benzamide core in the presence of a suitable base and a catalyst.
Attachment of the Thiophenylmethyl Group: The final step involves the attachment of the thiophenylmethyl group through a nucleophilic substitution reaction, where the thiophenylmethyl halide reacts with the benzamide core.
Industrial Production Methods
In an industrial setting, the production of N-(4-FLUOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the benzamide core, potentially converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl and thiophenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, reduced benzamide derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-(4-FLUOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-FLUOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE shares structural similarities with other benzamide derivatives, such as N-(4-FLUOROPHENYL)-N-METHYLBENZAMIDE and N-(4-FLUOROPHENYL)-4-METHOXYBENZAMIDE.
Uniqueness
Structural Features: The presence of the propenyloxy and thiophenylmethyl groups distinguishes it from other benzamide derivatives.
Reactivity: Its unique functional groups confer distinct reactivity patterns, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C21H18FNO2S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-prop-2-enoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H18FNO2S/c1-2-13-25-19-11-5-16(6-12-19)21(24)23(15-20-4-3-14-26-20)18-9-7-17(22)8-10-18/h2-12,14H,1,13,15H2 |
InChI Key |
UOKTXYVSCDVUIG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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